molecular formula C8H6Cl2O B1353022 2-(Chloromethyl)benzoyl chloride CAS No. 42908-86-1

2-(Chloromethyl)benzoyl chloride

Cat. No. B1353022
Key on ui cas rn: 42908-86-1
M. Wt: 189.04 g/mol
InChI Key: TXZFBHYDQGYOIT-UHFFFAOYSA-N
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Patent
US06734322B1

Procedure details

2 mol of phthalide (268 g) were initially charged with 27.8 g of TPPO (0.1 mol) and 7.9 g (0.04 mol) of BF3 etherate. At 140-150° C., a total of 233 g of gaseous phosgene (2.33 mol) were introduced over a period of 8 h. After an extra stirring time of 1 h at 140° C., the excess phosgene was stripped using nitrogen. The discharge (415 g) contained 88.4 GC area % of o-chloro-methylbenzoyl chloride and 0.1% of phthalide. Fractional distillation of the crude discharge gave 363 g (96% of theory) of o-chloromethylbenzoyl chloride of a purity of 99.8%.
Quantity
268 g
Type
reactant
Reaction Step One
Name
Quantity
27.8 g
Type
catalyst
Reaction Step One
Name
Quantity
7.9 g
Type
catalyst
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C2C(=CC=CC=2)CO1)=O.[C:11]([Cl:14])(Cl)=[O:12].Cl[C:16]1[C:24](C)=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([Cl:20])=O>C1C=CC(P(C2C=CC=CC=2)(C2C=CC=CC=2)=O)=CC=1.B(F)(F)F>[Cl:20][CH2:18][C:17]1[CH:21]=[CH:22][CH:23]=[CH:24][C:16]=1[C:11]([Cl:14])=[O:12]

Inputs

Step One
Name
Quantity
268 g
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Name
Quantity
27.8 g
Type
catalyst
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)C=3C=CC=CC3
Name
Quantity
7.9 g
Type
catalyst
Smiles
B(F)(F)F
Step Two
Name
Quantity
233 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After an extra stirring time of 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 140° C.
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the crude discharge

Outcomes

Product
Name
Type
product
Smiles
ClCC1=C(C(=O)Cl)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 363 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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